Chlorhydrate de Désbutyl Dronédarone

Vue d'ensemble

Description

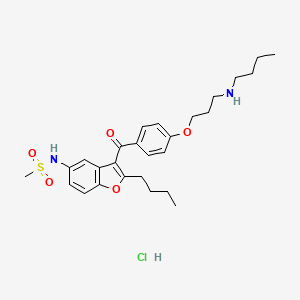

Chlorhydrate de débutyldronédarone (chlorhydrate de SR35021) : est un inhibiteur sélectif du récepteur α1 de l'hormone thyroïdienne (TRα1). C'est le principal métabolite de la dronédarone, un médicament utilisé pour traiter les arythmies cardiaques. Le chlorhydrate de débutyldronédarone inhibe la liaison de la triiodothyronine (T3) aux récepteurs TRα1 et TRβ1 de 77 % et 25 %, respectivement .

Applications De Recherche Scientifique

Debutyldronedarone hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of thyroid hormone receptor inhibitors.

Biology: Investigated for its effects on thyroid hormone receptors and related biological pathways.

Medicine: Studied for its potential therapeutic applications in treating cardiac arrhythmias and other conditions related to thyroid hormone receptor activity.

Industry: Utilized in the development of new pharmaceuticals targeting thyroid hormone receptors

Mécanisme D'action

- It belongs to the Vaughan Williams Class III antiarrhythmic drugs, which work to restore normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation (AF) .

- It interacts with ion channels and receptors to modulate electrical activity in cardiac tissue, promoting normal rhythm .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Analyse Biochimique

Biochemical Properties

Desbutyl Dronedarone Hydrochloride interacts with several enzymes and proteins. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα 1 and TRβ 1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET .

Cellular Effects

Desbutyl Dronedarone Hydrochloride has significant effects on various types of cells and cellular processes. It decreases intracellular ATP levels in H9c2 rat cardiomyocytes . It also causes cytotoxicity, G1-phase cell cycle arrest, suppression of topoisomerase II, and DNA damage in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of Desbutyl Dronedarone Hydrochloride involves its interactions with biomolecules and changes in gene expression. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα 1 and TRβ 1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET .

Temporal Effects in Laboratory Settings

The effects of Desbutyl Dronedarone Hydrochloride change over time in laboratory settings. After a 24-hour treatment of HepG2 cells, dronedarone caused cytotoxicity, G1-phase cell cycle arrest, suppression of topoisomerase II, and DNA damage in a concentration-dependent manner .

Metabolic Pathways

Desbutyl Dronedarone Hydrochloride is involved in several metabolic pathways. It is formed from dronedarone by cytochrome P450s (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations . The primary metabolic clearance pathway for dronedarone is via the hepatic enzyme system (primarily cytochrome P450 3A4 [CYP3A4]) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de débutyldronédarone implique plusieurs étapes, à partir du composé parent, la dronédarone. Le processus comprend l'élimination sélective des groupes butyle de la dronédarone pour obtenir la débutyldronédarone, suivie de la formation du sel chlorhydrate. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de températures contrôlées pour assurer l'élimination sélective des groupes butyle sans affecter les autres groupes fonctionnels .

Méthodes de production industrielle : La production industrielle du chlorhydrate de débutyldronédarone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie. Le produit final est obtenu sous forme solide, de couleur blanche à jaune clair, et est stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de débutyldronédarone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de débutyldronédarone en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de recherche scientifique

Le chlorhydrate de débutyldronédarone possède plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des inhibiteurs du récepteur de l'hormone thyroïdienne.

Biologie : Étudié pour ses effets sur les récepteurs de l'hormone thyroïdienne et les voies biologiques associées.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement des arythmies cardiaques et d'autres affections liées à l'activité du récepteur de l'hormone thyroïdienne.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'hormone thyroïdienne

Mécanisme d'action

Le chlorhydrate de débutyldronédarone exerce ses effets en inhibant sélectivement la liaison de la triiodothyronine (T3) au récepteur α1 de l'hormone thyroïdienne (TRα1) et au récepteur β1 de l'hormone thyroïdienne (TRβ1). Cette inhibition perturbe les voies de signalisation normales médiées par ces récepteurs, conduisant à une altération de l'expression génique et des réponses physiologiques. L'inhibition sélective du composé de TRα1 par rapport à TRβ1 est un aspect clé de son mécanisme d'action .

Comparaison Avec Des Composés Similaires

Composés similaires :

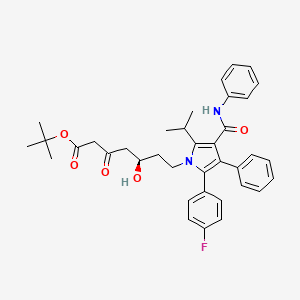

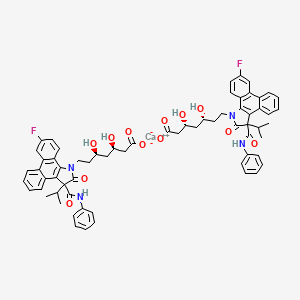

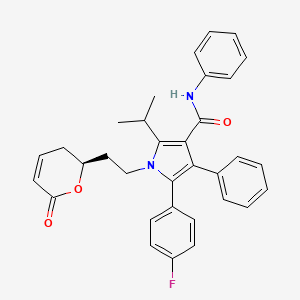

Dronédarone : Le composé parent du chlorhydrate de débutyldronédarone, utilisé pour traiter les arythmies cardiaques.

Chlorhydrate de débutyldronédarone-d6 : Une forme deutérée de la débutyldronédarone, utilisée en recherche pour sa stabilité et ses propriétés de suivi.

Unicité : Le chlorhydrate de débutyldronédarone est unique en raison de son inhibition sélective de TRα1 par rapport à TRβ1, ce qui en fait un outil précieux dans la recherche axée sur l'activité du récepteur de l'hormone thyroïdienne. Son statut de principal métabolite fournit également des informations sur les voies métaboliques de la dronédarone .

Propriétés

IUPAC Name |

N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXBTJLIQYUYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747514 | |

| Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197431-02-0 | |

| Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

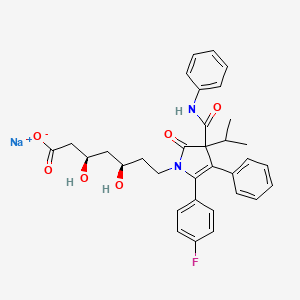

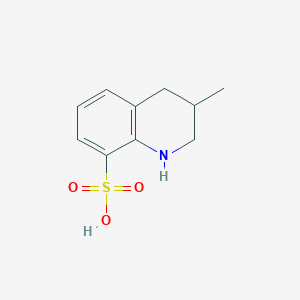

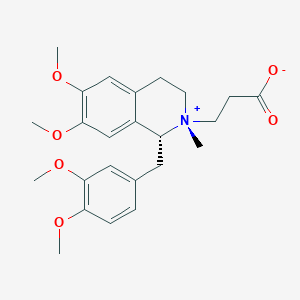

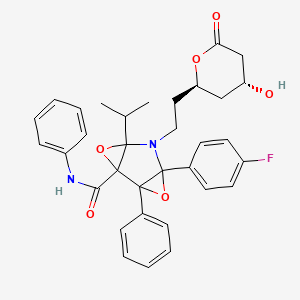

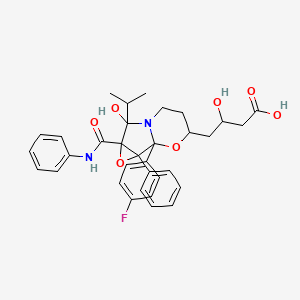

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

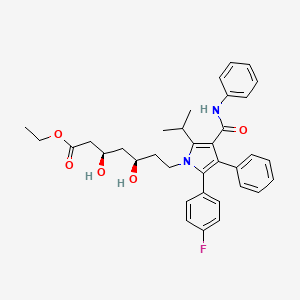

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)